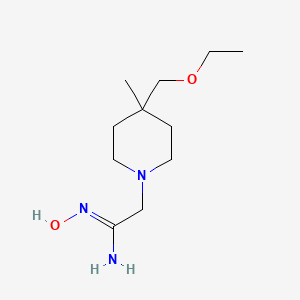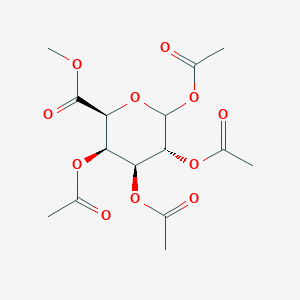
D-Galactopyranuronic acid, methyl ester, tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactopyranuronic acid, methyl ester, tetraacetate: is a derivative of D-galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in organic synthesis and has applications in various fields of scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactopyranuronic acid, methyl ester, tetraacetate typically involves the esterification of D-galacturonic acid followed by acetylation. The process can be summarized as follows:
Esterification: D-galacturonic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Acetylation: The methyl ester is then acetylated using acetic anhydride and a base catalyst to produce the tetraacetate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: D-Galactopyranuronic acid, methyl ester, tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, D-Galactopyranuronic acid, methyl ester, tetraacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives .
Biology and Medicine: This compound is used in the study of carbohydrate metabolism and enzyme activity. It serves as a substrate for enzymes involved in the degradation of pectin and other polysaccharides.
Industry: In the food industry, derivatives of D-Galactopyranuronic acid are used as gelling agents, stabilizers, and emulsifiers. The tetraacetate derivative can be used in the synthesis of these functional additives .
Wirkmechanismus
The mechanism by which D-Galactopyranuronic acid, methyl ester, tetraacetate exerts its effects involves its interaction with specific enzymes and molecular targets. For example, as a substrate for pectin-degrading enzymes, it undergoes hydrolysis to release smaller sugar units. These interactions are crucial for understanding its role in carbohydrate metabolism and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
D-Galacturonic acid: The parent compound from which D-Galactopyranuronic acid, methyl ester, tetraacetate is derived.
D-Galactopyranuronic acid, methyl ester: A less acetylated form of the compound.
D-Glucopyranuronic acid, methyl ester, tetraacetate: A similar compound with a different sugar backbone.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
40269-24-7 |
|---|---|
Molekularformel |
C15H20O11 |
Molekulargewicht |
376.31 g/mol |
IUPAC-Name |
methyl (2S,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15?/m1/s1 |
InChI-Schlüssel |
DPOQCELSZBSZGX-JZQBXTLISA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)
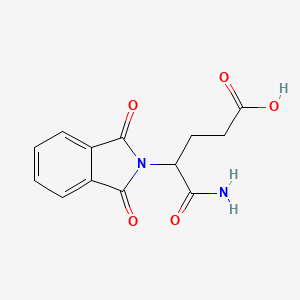
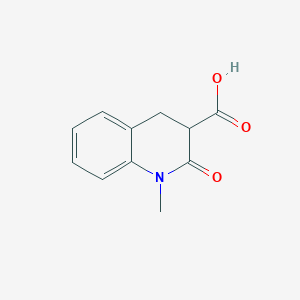
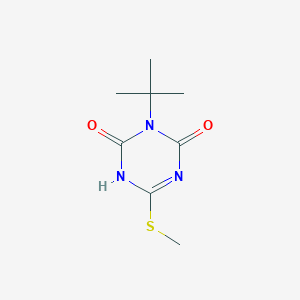
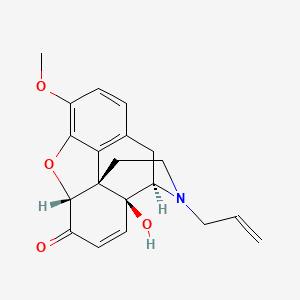





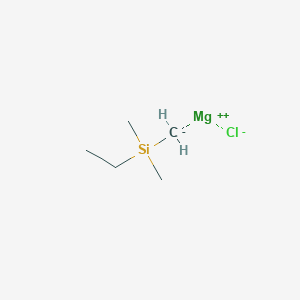
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

